molecular formula C21H16BrN3O3 B2561550 2-bromo-5-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide CAS No. 2034423-38-4

2-bromo-5-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide

Cat. No. B2561550
M. Wt: 438.281
InChI Key: PULONAHCPSREBC-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Medicinal Chemistry

2-bromo-5-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide is a compound that has not been directly mentioned in the scientific literature according to the retrieved documents. However, compounds with similar structural motifs have been explored for various synthetic and medicinal chemistry applications. For instance, the practical synthesis of CCR5 antagonists involves brominated intermediates similar to the core structure of the compound , highlighting its potential relevance in synthesizing orally active agents for treating conditions like HIV (Ikemoto et al., 2005). Additionally, derivatives of oxazol-5(4H)-ones, encompassing brominated and methoxylated components, have been synthesized for pharmacological potential evaluation, demonstrating antimicrobial activities (Rosca, 2020).

Antimicrobial and Antiviral Research

Compounds structurally related to 2-bromo-5-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide have been synthesized and evaluated for their antimicrobial properties. For example, new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been investigated for their antimicrobial activity, suggesting the potential of brominated and methoxylated compounds in developing new antimicrobial agents (Abunada et al., 2008). Furthermore, the synthesis of acyclic nucleoside phosphonate analogues with substitutions including bromo and methoxy groups indicates their poor activity against DNA viruses but significant inhibition of retrovirus replication, showcasing the antiviral application potential of such compounds (Hocková et al., 2003).

Heterocyclic Chemistry and Drug Development

The synthesis of heterocyclic compounds, including those with bromo and methoxy groups, plays a crucial role in drug development due to their complex biological activities. For instance, the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which may share reactive similarities with the compound of interest, underscores the importance of such structures in developing compounds with valuable biological activities (Youssef et al., 2012).

properties

IUPAC Name

2-bromo-5-methoxy-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O3/c1-12-17(24-19(26)15-10-14(27-2)8-9-16(15)22)11-18-21(23-12)28-20(25-18)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULONAHCPSREBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=C(C=CC(=C4)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide

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